molecular formula C49H58N10O10S2D8, 2xC2HF3O2 B612293 D-(Phenylalanyl-d8)-L-cysteinyl-L-phenylalanyl-D-tryptophyl

D-(Phenylalanyl-d8)-L-cysteinyl-L-phenylalanyl-D-tryptophyl

Cat. No.: B612293
M. Wt: 1027.31, 2x114.02
InChI Key: DEQANNDTNATYII-HZFLURHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octreotide acetate is a longer acting synthetic octapeptide analog of naturally occurring somatostatin. It inhibits the secretion of gastro-entero-pancreatic peptide hormones and the release of growth hormone.

Scientific Research Applications

Plant Growth Regulation

Cyclo-(l-tryptophyl-l-phenylalanyl), a derivative structurally similar to D-(Phenylalanyl-d8)-L-cysteinyl-L-phenylalanyl-D-tryptophyl, was found to be a plant growth regulator produced by Penicillium sp. This compound, along with its constituent amino acids l-tryptophan and l-phenylalanine, showed varying biological activities against several plants, suggesting its potential role in plant growth and development (Kimura et al., 1996).

Peptide Synthesis and Modifications

Studies on peptides related to this compound have demonstrated their application in the field of peptide synthesis. For example, the synthesis of L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalanine amide and its derivatives, which are analogues of the C-terminal sequence of gastrins, has been detailed. Such research sheds light on the variations of terminal positions in peptide chains and their implications in biological activities (Gregory et al., 1968).

Ion Channel Behavior

Research on analogues of gramicidin A, where tryptophyl residues are replaced by phenylalanyl, suggests the significance of side chains in ion translocation processes. This finding, derived from the study of single-channel behaviors of such peptides, indicates potential applications in understanding and modulating ion channel activities (Heitz et al., 1982).

Amino Acid and Peptide Intercalation

The intercalation of amino acids and oligopeptides, including phenylalanine and its derivatives, into layered double hydroxides (LDHs) has been investigated. Such studies are crucial for understanding the interactions between peptides and inorganic materials, with potential applications in materials science and nanotechnology (Aisawa et al., 2006).

Nutritional and Medicinal Aspects

The nutritional and medicinal aspects of amino acids, including derivatives like this compound, have been extensively reviewed. These studies highlight the diverse roles of such compounds in nutrition and their potential as therapeutic agents (Friedman & Levin, 2012).

Properties

Molecular Formula

C49H58N10O10S2D8, 2xC2HF3O2

Molecular Weight

1027.31, 2x114.02

InChI

InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/i3D,5D,6D,13D,14D,21D2,34D

InChI Key

DEQANNDTNATYII-HZFLURHHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCCN)C(C)O)C(=O)NC(CO)C(C)O)N)[2H])[2H]

Appearance

White Solid

Used in treatment of acromegaly.

melting_point

>168°C (dec.)

solubility

DMSO, Methanol

Synonyms

D-(Phenylalanyl-d8)-L-cysteinyl-L-phenylalanyl-D-tryptophyl

Origin of Product

United States

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